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Compound of Interest

Compound Name: Pyridine trifluoroacetate

Cat. No.: B1296085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine
trifluoroacetate (PyTFA), a compound often utilized in chemical synthesis and analysis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for Pyridine trifluoroacetate is summarized below. These values are
critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Pyridine
trifluoroacetate. The data is highly dependent on the solvent used.

Table 1: *H NMR Chemical Shifts (&) of Pyridinium Trifluoroacetate in Various Solvents
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Solvent H-2, H-6 (ppm) H-3, H-5 (ppm) H-4 (ppm)
Cyclohexane 8.33 7.50 7.92
Carbon Tetrachloride 8.60 7.73 8.15
Benzene 8.20 7.30 7.70
Chloroform 8.83 8.10 8.57
Dichloromethane 8.83 8.12 8.60
Acetonitrile 8.83 8.13 8.63
Nitromethane 8.90 8.20 8.68

Data sourced from a
1979 study by
Gowland and
McClelland.[1]

13C NMR Spectroscopy

Specific 3C NMR chemical shift data for Pyridine trifluoroacetate are not readily available in
the surveyed literature. Researchers are advised to consult comprehensive spectral databases
such as SpectraBase for this information. The pyridinium cation typically exhibits signals in the
aromatic region (~120-150 ppm), while the trifluoroacetate anion shows a quartet for the
trifluoromethyl carbon (around 116 ppm) and a signal for the carboxylate carbon (around 160

ppm).
19F NMR Spectroscopy

The 1°F NMR spectrum of Pyridine trifluoroacetate is expected to show a single resonance
for the trifluoroacetate anion.

Table 2: 1°F NMR Data for the Trifluoroacetate Group
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Parameter

Expected Value

Chemical Shift (d)

-67 to -85 ppm (relative to CFCI3)[2][3]

Reference Standard

Trifluoroacetic acid (TFA) at -76.55 ppm[4]

Infrared (IR) Spectroscopy

The IR spectrum of solid Pyridine trifluoroacetate shows characteristic absorption bands that

confirm the presence of the pyridinium cation and the trifluoroacetate anion.

Table 3: Characteristic IR Absorption Bands of Solid Pyridine Trifluoroacetate

Wavenumber (cm—?)

Assignment (Tentative)

3650 N-H stretch (pyridinium)
1840 C=0 stretch (trifluoroacetate)
1250 (shoulder) C-F stretch

1200 C-F stretch

1120 C-F stretch

780 C-H out-of-plane bend

675 Ring deformation

580 Ring deformation

Data from analysis of the solid formed from a

pyridine-TFA mixture.[5]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental

composition of Pyridine trifluoroacetate.

Table 4: Mass Spectrometry Data for Pyridine Trifluoroacetate
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Parameter Value
Molecular Formula C7HeF3NO2
Molecular Weight 193.12 g/mol
Exact Mass 193.0351 Da

[M+H]* at m/z 194.0423 (for the neutral
Expected Molecular lon complex) or detection of the pyridinium cation
(CsHeN*) at m/z 80.0500.

Fragmentation Pattern: High-resolution mass spectrometry would likely show a prominent peak
for the pyridinium cation (m/z 80.0500). Fragmentation of the pyridine ring itself is also possible
under energetic ionization conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above. These protocols are intended as a guide and may require optimization based on the
specific instrumentation used.

NMR Spectroscopy

Objective: To acquire H, 13C, and *°F NMR spectra of Pyridine trifluoroacetate.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Pyridine trifluoroacetate in 0.6-0.7
mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or Acetonitrile-ds)
in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Tune and shim the probe for the specific sample.
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o Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30-45
degree pulse angle and a relaxation delay of 1-2 seconds.

o Process the resulting Free Induction Decay (FID) with an appropriate window function
(e.g., exponential multiplication) and Fourier transform.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This typically requires a larger number of scans
than *H NMR due to the lower natural abundance of 13C.

o Use a standard pulse program with a relaxation delay appropriate for quaternary carbons
if quantitative data is needed.

o Reference the spectrum to the deuterated solvent signal.
e 19F NMR Acquisition:
o Tune the probe to the fluorine frequency.

o Acquire a one-dimensional 1°F spectrum. 1°F is a highly sensitive nucleus, so acquisition
times are generally short.

o Reference the spectrum to an external standard such as CFCIs or a secondary standard
like trifluoroacetic acid.

IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid Pyridine
trifluoroacetate.

Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of solid Pyridine trifluoroacetate directly onto
the ATR crystal.
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e Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm™1,

o The final spectrum is presented in terms of absorbance or transmittance versus

wavenumber (cm™1).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of Pyridine

trifluoroacetate.
Methodology (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of Pyridine trifluoroacetate (approximately
10-100 pM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic

acid to promote ionization.

 Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.
o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Acquire data in positive ion mode to detect the pyridinium cation or the protonated

molecular ion.

o Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
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o For fragmentation data (MS/MS), select the ion of interest (e.g., m/z 80.05) and subject it
to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a chemical entity like
Pyridine trifluoroacetate is depicted below.
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Caption: Workflow for the spectroscopic analysis of Pyridine trifluoroacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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